molecular formula C12H12ClNO3S3 B2907780 N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034570-80-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2907780
CAS No.: 2034570-80-2
M. Wt: 349.86
InChI Key: YNTLCBQQSVVFQF-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetyl group, a chlorothiophene moiety, and a sulfonamide group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps:

    Formation of 5-acetylthiophene-2-yl: This can be achieved by acetylation of thiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The 5-acetylthiophene-2-yl is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position of the thiophene ring.

    Sulfonamide Formation: Finally, the chlorinated compound is reacted with a sulfonamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with the aid of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel thiophene-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its sulfonamide moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-sulfonamide: can be compared with other thiophene derivatives and sulfonamide compounds:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 5-chlorothiophene-2-sulfonamide share structural similarities but differ in their functional groups and substitution patterns.

    Sulfonamide Compounds: Similar compounds include sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S3/c1-8(15)10-3-2-9(18-10)6-7-14-20(16,17)12-5-4-11(13)19-12/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTLCBQQSVVFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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